molecular formula C11H10O2S B14671463 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 40322-47-2

4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No.: B14671463
CAS No.: 40322-47-2
M. Wt: 206.26 g/mol
InChI Key: SKCXPDWOKNNDPF-UHFFFAOYSA-N
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Description

4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic ketones. For instance, the hydroxymethylation of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield the desired compound . The reaction is typically carried out at room temperature for 45 hours, although variations in temperature and reaction time can affect the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding toxic metal catalysts, can be applied to develop environmentally friendly and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiepin ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.

Scientific Research Applications

4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or cell signaling pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiepins and related heterocyclic compounds, such as:

Uniqueness

4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to its specific structural features, such as the hydroxymethylidene group and the benzothiepin ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

40322-47-2

Molecular Formula

C11H10O2S

Molecular Weight

206.26 g/mol

IUPAC Name

4-(hydroxymethylidene)-2,3-dihydro-1-benzothiepin-5-one

InChI

InChI=1S/C11H10O2S/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2

InChI Key

SKCXPDWOKNNDPF-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=CC=CC=C2C(=O)C1=CO

Origin of Product

United States

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